molecular formula C23H18N4O4S B2627645 2-(3-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 895650-26-7

2-(3-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B2627645
CAS No.: 895650-26-7
M. Wt: 446.48
InChI Key: JWFDGOCQWXJKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a synthetic small molecule recognized for its role as a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). This compound, often referenced by its catalog number 1440209-96-3 , exhibits high inhibitory activity against both GSK-3α and GSK-3β isoforms. Its mechanism of action involves competitive binding at the ATP-binding site, thereby modulating the phosphorylation of downstream substrates. As a key regulator of the Wnt/β-catenin signaling pathway and cellular metabolism, GSK-3 is a prominent target in several research fields. Consequently, this inhibitor is a valuable pharmacological tool for probing the intricate roles of GSK-3 in neurodegenerative diseases , oncological research , and metabolic disorders. Researchers utilize this compound in vitro to investigate mechanisms of apoptosis, tau protein hyperphosphorylation in Alzheimer's disease models, and insulin signaling pathways. It is supplied as a high-purity solid for dissolution in DMSO or other suitable solvents for experimental use. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(3-methylphenyl)-1,1-dioxo-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-16-7-6-8-18(13-16)27-23(29)26(19-9-2-3-10-20(19)32(27,30)31)15-17-14-22(28)25-12-5-4-11-21(25)24-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFDGOCQWXJKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione , hereafter referred to as Compound A , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of Compound A, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound A features a unique arrangement of functional groups and heterocyclic rings. The core structure includes:

  • Benzothiadiazine moiety
  • Pyrido[1,2-a]pyrimidine component
  • Methylphenyl substituent

This structural diversity contributes to its varied biological activities.

The biological activity of Compound A is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Its mechanism of action may involve:

  • Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and various kinases. This suggests that Compound A might also exhibit similar inhibitory properties against key enzymes involved in cellular proliferation and metabolism .
  • Receptor Modulation : The compound may act on specific receptors, potentially modulating signaling pathways that regulate cell growth and differentiation.

Therapeutic Potential

Compound A has been investigated for its potential therapeutic applications in several areas:

  • Cancer Therapy : Given its structural similarities to known inhibitors of cancer-related pathways, there is potential for Compound A to serve as an anticancer agent. Research indicates that compounds with pyrido[1,2-a]pyrimidine structures often target kinases involved in tumor growth .
  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. This suggests that Compound A could also possess anti-inflammatory effects.

Comparative Analysis

To better understand the biological activity of Compound A, a comparison with related compounds is useful. The following table summarizes some key findings:

Compound NameStructureTarget Enzyme/PathwayBiological Activity
Compound BPyrido[1,2-a]pyrimidine derivativeDHFRAnticancer activity
Compound CBenzothiadiazine derivativeKinase inhibitionAnti-inflammatory
Compound DSimilar heterocyclic structureMAPK pathwayAntitumor effects

Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrido[1,2-a]pyrimidine derivatives found that certain analogs exhibited potent inhibitory effects against cancer cell lines. These findings suggest that Compound A could be further explored for its anticancer potential through similar mechanisms .

Study 2: Enzyme Inhibition

Research on enzyme inhibitors has shown that compounds with structural similarities to Compound A can effectively inhibit DHFR and other kinases. The inhibition constants (K_i) reported for these compounds range from nanomolar to micromolar concentrations, indicating strong binding affinities . This reinforces the hypothesis that Compound A may also exhibit significant enzyme inhibition.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its structural features suggest possible applications in the development of new drugs targeting various diseases.

Anticancer Activity : Research indicates that derivatives of this compound exhibit significant inhibitory effects on cancer cell proliferation. For instance, studies have shown that similar pyrido[1,2-a]pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms including enzyme inhibition and modulation of signaling pathways .

Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity against a range of pathogens. Its ability to disrupt microbial cell membranes and inhibit essential metabolic processes makes it a candidate for further development as an antimicrobial agent .

Biochemical Probes

Due to its ability to interact with specific biological targets, the compound is being explored as a biochemical probe for studying enzyme activities and cellular processes. Its structural similarity to known enzyme substrates allows it to serve as a competitive inhibitor in enzymatic reactions.

Materials Science

The unique chemical properties of the compound enable its use in the synthesis of novel materials with specific functionalities. For example:

  • Polymerization Reactions : The compound can act as a monomer or cross-linking agent in polymerization processes to create materials with enhanced thermal and mechanical properties.
  • Nanomaterials : Its potential for self-assembly into nanostructures opens avenues for applications in nanotechnology and materials engineering.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against breast cancer cell lines. The results demonstrated that specific modifications to the pyrido[1,2-a]pyrimidine moiety significantly enhanced cytotoxicity compared to the parent compound .

Case Study 2: Antimicrobial Screening

A comprehensive screening of the compound against common bacterial strains was conducted. The results indicated that compounds with similar structural motifs exhibited notable antimicrobial activity, suggesting that further exploration could lead to the development of new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocyclic Systems

Pyrido[1,2-a]pyrimidin-4-one Derivatives
  • 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)-2H-chromen-4-yl]-1H-1,2,4-triazole-3-carboxamide (): Shares the pyrido[1,2-a]pyrimidin-4-one core but substitutes the benzothiadiazine with a chromenyl-triazole-carboxamide system. Crystallographic data (e.g., bond angles: 109.3–114.3°) indicate a planar pyrido-pyrimidinone ring, similar to the target compound’s predicted conformation .
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives ():
  • Differs in ring fusion (pyrido[3,4-d] vs. [1,2-a]), altering electronic distribution.
  • Substituents like trimethylsilyl ethoxymethyl (SEM) groups improve solubility but introduce steric bulk, contrasting with the target’s compact benzothiadiazine trione .

Sulfur-Containing Analogues

Thieno-Fused Bicyclic Compounds ():
  • Replaces benzothiadiazine with thieno[2,3-b]pyridin-4(7H)-one.
Thiazolidinone Derivatives ():
  • 2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (): Incorporates a thioxo-thiazolidinone group instead of benzothiadiazine.

Substitution Patterns and Bioactivity

Fluorinated Derivatives ():
  • Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Dual fluorine atoms and sulfonamide groups enhance hydrophilicity and metabolic resistance, contrasting with the target’s lipophilic 3-methylphenyl group .
Imidazo[1,2-a]pyrimidin-5-one Derivatives ():
  • Substituents like morpholino and methoxyphenyl improve solubility but may reduce blood-brain barrier penetration compared to the target’s benzothiadiazine trione .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.